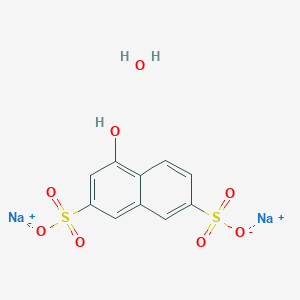
1H-quinolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 4-amino-1,1’-azonaphthalene involves several steps. One common method includes the diazotization of 4-nitroaniline followed by reduction to form the azo compound. The reaction conditions typically involve acidic environments and controlled temperatures to ensure the formation of the desired product .
Analyse Chemischer Reaktionen
4-amino-1,1’-azonaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the azo group into amines.
Substitution: The amino group in 4-amino-1,1’-azonaphthalene can participate in substitution reactions, forming various derivatives. Common reagents used in these reactions include acids, bases, and reducing agents.
Wissenschaftliche Forschungsanwendungen
4-amino-1,1’-azonaphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a dye in various chemical experiments and processes.
Biology: This compound is used in labeling experiments to track biological molecules.
Industry: It is used in the production of dyes and pigments for various industrial applications.
Wirkmechanismus
The mechanism of action of 4-amino-1,1’-azonaphthalene involves its interaction with molecular targets through its azo and amino groups. These interactions can lead to changes in the chemical and physical properties of the target molecules, affecting their function and behavior .
Vergleich Mit ähnlichen Verbindungen
4-amino-1,1’-azonaphthalene can be compared with other azo compounds such as 4-nitro-1,1’-azonaphthalene and 4-chloro-1,1’-azonaphthalene. While these compounds share similar structures, 4-amino-1,1’-azonaphthalene is unique due to its specific functional groups, which confer distinct chemical properties and reactivity .
Conclusion
4-amino-1,1’-azonaphthalene (1H-quinolin-5-one) is a versatile compound with significant applications in various fields of scientific research. Its unique chemical properties make it a valuable tool in chemistry, biology, medicine, and industry.
Eigenschaften
IUPAC Name |
1H-quinolin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c11-9-5-1-4-8-7(9)3-2-6-10-8/h1-6,10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNQVWJYDXOLST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C2=CC=CNC2=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=O)C2=CC=CNC2=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzoic acid](/img/structure/B7949877.png)







![(Z)-tert-Butyl 2-(((1-(2-aminothiazol-4-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)-2-methylpropanoate](/img/structure/B7949919.png)
